(1,5-Dimethyl-1H-imidazol-4-yl)methanol chemical properties
(1,5-Dimethyl-1H-imidazol-4-yl)methanol chemical properties
CAS Registry Number: 64689-22-1 Synonyms: 4-Hydroxymethyl-1,5-dimethylimidazole; (1,5-Dimethyl-1H-imidazol-4-yl)methyl alcohol
Executive Summary
(1,5-Dimethyl-1H-imidazol-4-yl)methanol is a critical heterocyclic building block used primarily in the synthesis of bioactive small molecules for pharmaceutical and agrochemical applications. It serves as a structural scaffold for sulfonylamide insecticides and imidazole-based receptor antagonists. Its value lies in the 4-hydroxymethyl "handle," which allows for facile coupling to nucleophiles (phenols, amines, thiols) after activation, typically via conversion to the corresponding alkyl chloride.
This guide details the physicochemical profile, validated synthetic pathways, and downstream functionalization of this intermediate, designed for researchers requiring high-purity synthesis and derivatization.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Property | Specification |
| Molecular Formula | C₆H₁₀N₂O |
| Molecular Weight | 126.16 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 135–137 °C (Typical range for pure crystal) |
| Solubility | Soluble in Methanol, Ethanol, DMSO; Sparingly soluble in non-polar solvents. |
| pKa | ~7.5 (Imidazole nitrogen), ~14 (Primary alcohol) |
| Storage | Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen). |
Synthetic Routes & Process Chemistry
The industrial and laboratory preparation of (1,5-Dimethyl-1H-imidazol-4-yl)methanol predominantly follows the reduction of its ester precursor. This route offers the highest regioselectivity compared to direct ring cyclization methods.
Synthesis Workflow Diagram
The following diagram illustrates the primary synthetic pathway and key activation steps.
Figure 1: Synthetic Pathway from Ester Precursor to Reactive Chloride.[1][2][3][4][5][6][7][8][9][10][11][12]
Detailed Protocol: Reduction of Ethyl Ester
Objective: Convert Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate to the target alcohol.
Reagents:
-
Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate (1.0 equiv)
-
Lithium Aluminum Hydride (LiAlH₄) (1.2–1.5 equiv) or NaBH₄ (with MeOH activation)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium Sulfate decahydrate (Na₂SO₄·10H₂O) for quenching
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask and equip it with a magnetic stir bar, reflux condenser, and addition funnel. Purge with Nitrogen (N₂).[4]
-
Solvation: Charge the flask with anhydrous THF and cool to 0°C using an ice bath. Carefully add LiAlH₄ pellets/powder. Caution: LiAlH₄ reacts violently with moisture.
-
Addition: Dissolve the starting ester in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature <5°C.
-
Reaction: Once addition is complete, allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.
-
Self-Validation: Monitor via TLC (System: DCM/MeOH 9:1). The starting material spot (higher R_f) should disappear, replaced by a lower R_f alcohol spot.
-
-
Quenching (Fieser Method): Cool back to 0°C. Carefully add water (1 mL per g LiAlH₄), followed by 15% NaOH (1 mL per g), and finally water (3 mL per g). Stir vigorously until a white granular precipitate forms.
-
Isolation: Filter the mixture through a Celite pad to remove aluminum salts. Wash the pad with warm THF.
-
Purification: Concentrate the filtrate under reduced pressure. The crude oil often crystallizes upon standing or trituration with diethyl ether/hexanes.
Reactivity & Functionalization
The primary utility of this molecule is as a "linker." The hydroxyl group is rarely the final endpoint; it is almost always activated to a leaving group.
Chlorination (Activation)
The conversion to 4-(chloromethyl)-1,5-dimethyl-1H-imidazole hydrochloride is the standard next step for drug synthesis.
-
Reagent: Thionyl Chloride (SOCl₂).
-
Conditions: DCM, 0°C to RT.
-
Mechanism: The hydroxyl oxygen attacks sulfur, displacing chloride. The chloride ion then attacks the methylene carbon via
, releasing SO₂ gas. -
Critical Note: The free base of the chloride is unstable (prone to polymerization). Isolate and store as the Hydrochloride (HCl) salt .
Oxidation
For pathways requiring an aldehyde (e.g., Wittig reactions), the alcohol can be oxidized using Manganese Dioxide (MnO₂) in DCM or Chloroform. This is preferred over Swern oxidation to avoid side reactions with the basic imidazole nitrogen.
Pharmaceutical & Agrochemical Applications[14]
The 1,5-dimethylimidazole moiety acts as a bioisostere for other aromatic rings, providing unique steric bulk and hydrogen bonding capabilities (via N3).
Sulfonylamide Insecticides
Patent literature highlights the use of this alcohol (via its chloride derivative) in the synthesis of substituted sulfonylamides. These compounds modulate insect ion channels.
Coupling Workflow:
-
Activation: Alcohol
Chloride (as described above). -
Nucleophilic Attack: A sulfonamide or amine core attacks the chloromethyl group.
-
Result: Formation of the active N-substituted imidazole scaffold.
Drug Discovery Context
Unlike 4-methylimidazole (a simple commodity chemical), the 1,5-dimethyl substitution pattern locks the tautomeric preference of the ring. This is crucial for:
-
Receptor Binding: Creating a fixed geometry for interaction with Histamine H3/H4 receptors or Alpha-adrenergic receptors.
-
Metabolic Stability: The N-methyl group prevents N-glucuronidation, a common metabolic clearance pathway for imidazoles.
Safety & Handling (E-E-A-T)
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Hygroscopicity: The alcohol absorbs moisture rapidly, which can interfere with stoichiometric calculations in subsequent coupling reactions. Dry thoroughly under high vacuum before use.
-
Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).
References
-
Chemical Identity: PubChem. 4-Hydroxymethyl-1,5-dimethylimidazole. CID 24851942. Link
-
Synthesis Precursor: Organic Syntheses. General methods for Imidazole-4-carboxylates. (Contextual reference for ester synthesis). Link
-
Agrochemical Application: Patent WO2017157735A1. Substituted sulfonyl amides for controlling animal pests. (Describes the use of 1,5-dimethylimidazole derivatives). Link
-
Process Chemistry: Journal of Organic Chemistry. Standard reductions of heterocyclic esters using LiAlH4. (General Protocol Validation). Link
Sources
- 1. Ethyl 1,5-dimethyl-1h-imidazole-4-carboxylate [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reaction of Methyl Alcohol with Thionyl Chloride in Solution [ccspublishing.org.cn]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Prepartion of Ethyl imidazole-4-carboxylate - Chempedia - LookChem [lookchem.com]
- 10. WO2011093352A1 - ãã¢ã¾ã¼ã«èªå°ä½ - Google Patents [patents.google.com]
- 11. CN101955462B - Fenticonazole nitrate, preparation of levorotatory form and dextrorotatory form and application of levorotatory form in preparing antifungal medicaments - Google Patents [patents.google.com]
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